molecular formula C10H8N2O2S B5112098 2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide

2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide

Cat. No.: B5112098
M. Wt: 220.25 g/mol
InChI Key: RBKSSFGIRYWQKZ-UHFFFAOYSA-N
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Description

2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring with a phenyl group at the 2-position, a sulfanyl group at the 5-position, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the phenyl, sulfanyl, and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminophenol with aldehydes or ketones can form the oxazole ring, which can then be functionalized to introduce the phenyl and sulfanyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrooxazoles.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and sulfanyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole-4-carboxamide: Lacks the sulfanyl group, which may reduce its reactivity.

    5-Phenyl-1,3-oxazole-4-carboxamide: Lacks the sulfanyl group and has the phenyl group at a different position.

    2-Phenyl-5-methyl-1,3-oxazole-4-carboxamide: Has a methyl group instead of a sulfanyl group.

Uniqueness

2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide is unique due to the presence of the sulfanyl group, which can participate in additional chemical reactions and enhance the compound’s biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8(13)7-10(15)14-9(12-7)6-4-2-1-3-5-6/h1-5,15H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKSSFGIRYWQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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